molecular formula C19H22BrFN4O2 B2823183 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1226450-61-8

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B2823183
CAS RN: 1226450-61-8
M. Wt: 437.313
InChI Key: WKSBQWSCUPLOCA-UHFFFAOYSA-N
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Description

The compound “2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-bromo-2-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an azepane ring, a pyrimidine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring, for example, is a seven-membered ring with nitrogen as one of the atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetamide group might be involved in reactions with acids or bases. The pyrimidine ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Photolysis and Thermolysis of Phenyl Azide

Research has explored the photolysis and thermolysis of phenyl azide in acetic acid, leading to various products through nucleophilic aromatic substitution. This study highlights the chemical behavior under specific conditions, potentially relevant to understanding similar compounds (Takeuchi & Koyama, 1982).

Synthesis and Antimicrobial Activity of Azo Dyes

A study on the synthesis of new azo disperse dyes derived from 4,6-dihydroxypyrimidine discusses their spectral characterization and antimicrobial activity. This research might be indicative of the approaches used to synthesize and evaluate similar chemical entities (Yazdanbakhsh et al., 2012).

Metabolism of Chloroacetamide Herbicides

Investigating the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insight into the metabolic pathways and toxicological profiles of related compounds (Coleman et al., 2000).

Radiosynthesis for Imaging

The synthesis of a potential PET agent for imaging EGFR, HER2, and HER3 signaling demonstrates the application of complex organic synthesis in developing diagnostic tools, which might be relevant to the synthesis and application of the queried compound (Wang, Gao, & Zheng, 2014).

Synthesis of 2-Substituted Piperazines

Another study discusses the synthesis of enantiomerically pure 3-substituted piperidines from lactam, which could offer insights into synthetic strategies for structurally complex molecules (Micouin et al., 1994).

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to say what its mechanism of action might be. If it’s a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSBQWSCUPLOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide

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